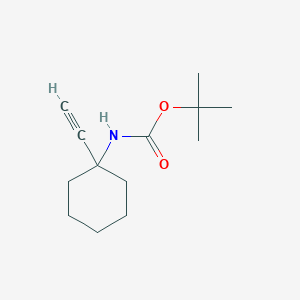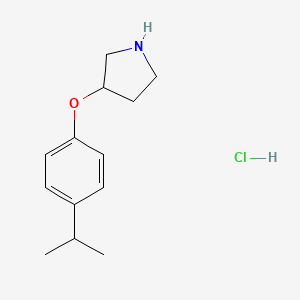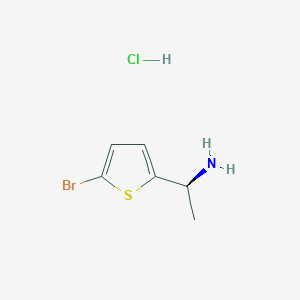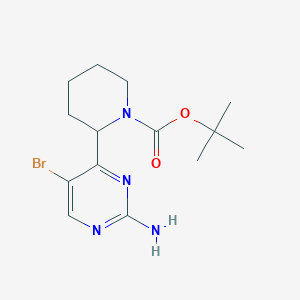![molecular formula C13H7F3N2O2 B1405785 2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile CAS No. 1417568-82-1](/img/structure/B1405785.png)
2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile
Descripción general
Descripción
2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile is a chemical compound with the molecular formula C13H7F3N2O2 and a molecular weight of 280.205 g/mol . This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, and an isonicotinonitrile moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile typically involves the reaction of 4-(trifluoromethoxy)phenol with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isonicotinonitrile moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile can be compared with other similar compounds, such as:
2-[4-(Methoxy)phenoxy]isonicotinonitrile: This compound has a methoxy group instead of a trifluoromethoxy group, which affects its chemical properties and biological activities.
2-[4-(Trifluoromethyl)phenoxy]isonicotinonitrile: The presence of a trifluoromethyl group instead of a trifluoromethoxy group results in different reactivity and interactions with biological targets.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)20-11-3-1-10(2-4-11)19-12-7-9(8-17)5-6-18-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVAFSIEFJNJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)





![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)

![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
